molecular formula C9H10N4O B13757736 6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde CAS No. 1184920-26-0

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

Katalognummer: B13757736
CAS-Nummer: 1184920-26-0
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: DZLSTDDXRXALEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the ethylamino group and the carbaldehyde functional group makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl isocyanate, followed by cyclization with formic acid to introduce the carbaldehyde group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde is unique due to the presence of both the ethylamino and carbaldehyde groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

1184920-26-0

Molekularformel

C9H10N4O

Molekulargewicht

190.20 g/mol

IUPAC-Name

6-(ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

InChI

InChI=1S/C9H10N4O/c1-2-10-8-3-4-9-11-7(6-14)5-13(9)12-8/h3-6H,2H2,1H3,(H,10,12)

InChI-Schlüssel

DZLSTDDXRXALEM-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NN2C=C(N=C2C=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.